Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-4-pyridinyl-
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Overview
Description
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-4-pyridinyl-) is a complex organic compound characterized by its intricate molecular structure. This compound features a diazepine ring, multiple hydroxyl groups, and pyridinyl substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-4-pyridinyl-) typically involves multi-step organic reactions. The process begins with the preparation of the diazepine core, followed by the introduction of phenylmethyl groups and hydroxyl functionalities. The final steps involve the attachment of pyridinyl groups through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-4-pyridinyl-) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridinyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-4-pyridinyl-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-4-pyridinyl-) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide structures but different substituents.
Diazepine derivatives: Compounds featuring the diazepine ring with various functional groups.
Pyridinyl compounds: Molecules containing pyridinyl rings with different substituents.
Uniqueness
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-4-pyridinyl-) is unique due to its combination of a diazepine core, multiple hydroxyl groups, and pyridinyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
183854-15-1 |
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Molecular Formula |
C45H42N6O5 |
Molecular Weight |
746.9 g/mol |
IUPAC Name |
3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(pyridin-4-ylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C45H42N6O5/c52-41-39(27-31-9-3-1-4-10-31)50(29-33-13-7-15-35(25-33)43(54)48-37-17-21-46-22-18-37)45(56)51(40(42(41)53)28-32-11-5-2-6-12-32)30-34-14-8-16-36(26-34)44(55)49-38-19-23-47-24-20-38/h1-26,39-42,52-53H,27-30H2,(H,46,48,54)(H,47,49,55)/t39-,40-,41+,42+/m1/s1 |
InChI Key |
QERMHAOACKVOPG-GLGKVNTQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=CC=NC=C4)CC5=CC(=CC=C5)C(=O)NC6=CC=NC=C6)CC7=CC=CC=C7)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=CC=NC=C4)CC5=CC(=CC=C5)C(=O)NC6=CC=NC=C6)CC7=CC=CC=C7)O)O |
Origin of Product |
United States |
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